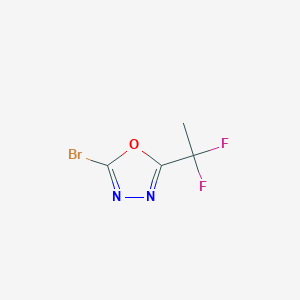

2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2N2O/c1-4(6,7)2-8-9-3(5)10-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFCDSWBPHCMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate precursors, such as 2-bromo-1,1-difluoroethane and hydrazine derivatives.

Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the hydrazine derivative reacts with the 2-bromo-1,1-difluoroethane under specific conditions to form the oxadiazole ring.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst or a base to facilitate the cyclization process.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with hydrogen peroxide can yield the corresponding oxadiazole N-oxide.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require the use of palladium catalysts and appropriate ligands.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 2-bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole derivatives in cancer therapy. These compounds exhibit significant cytotoxicity against various cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. The mechanism of action is believed to involve:

- Induction of Apoptosis : The compounds trigger programmed cell death in cancer cells through modulation of the estrogen receptor pathway .

- Molecular Docking Studies : These studies indicate that oxadiazole derivatives can effectively bind to critical targets in cancer cells, enhancing their therapeutic efficacy. For instance, molecular dynamics simulations have shown stable interactions between these compounds and estrogen receptors .

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In particular:

- Zone of Inhibition : Compounds with specific substitutions demonstrated improved antibacterial activity compared to standard antibiotics like ciprofloxacin .

- Anti-fungal Activity : Some derivatives were tested against fungal strains such as Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth .

Anticoagulant Activity

Emerging research has explored the anticoagulant potential of this compound derivatives. Studies have shown that these compounds exhibit significant clot lysis and enhanced clotting times compared to standard anticoagulants like heparin. This suggests their potential use in developing new anticoagulant therapies .

Anti-inflammatory Properties

The oxadiazole nucleus has been linked to anti-inflammatory activities as well. Certain derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammation pathways. This property positions them as candidates for developing anti-inflammatory drugs .

Comparative Analysis of Biological Activities

| Application | Activity Type | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity | Significant effects on MCF-7 and MDA-MB-231 cells |

| Antimicrobial | Bacterial Inhibition | Effective against Staphylococcus aureus |

| Fungal Inhibition | Active against Candida albicans | |

| Anticoagulant | Clot Lysis | Enhanced clotting times compared to heparin |

| Anti-inflammatory | COX Inhibition | Potential for new anti-inflammatory drugs |

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole depends on its specific application and target. In general, the compound interacts with molecular targets, such as enzymes or receptors, through various binding interactions. These interactions can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

2-Bromo-5-(1,1-difluoroethyl)pyridine: This compound shares the difluoroethyl group and bromine atom but has a pyridine ring instead of an oxadiazole ring. It is used in different chemical reactions and applications.

5-Bromo-2-(difluoromethyl)pyridine: Similar to the previous compound, this one has a difluoromethyl group and a pyridine ring. It is also used in various synthetic and research applications.

2-Amino-6-bromopyridine: This compound contains an amino group and a bromine atom on a pyridine ring. It is used as a building block in organic synthesis and has different reactivity compared to the oxadiazole compound.

The uniqueness of this compound lies in its oxadiazole ring structure, which imparts distinct chemical properties and reactivity compared to pyridine-based compounds.

Biological Activity

2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including nucleophilic substitution reactions and condensation reactions involving difluoromethylene derivatives. Characterization is commonly performed using spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, derivatives of 1,3,4-oxadiazole have shown significant cytotoxicity against various cancer cell lines. In particular:

- Cytotoxicity : Compounds similar to this compound exhibited dose-dependent cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action is believed to involve apoptosis induction through modulation of the estrogen receptor pathway .

- Molecular Docking Studies : These studies suggest that oxadiazole derivatives can effectively bind to critical targets in cancer cells, enhancing their therapeutic efficacy. For example, molecular dynamics simulations revealed stable interactions between these compounds and estrogen receptors .

Antimicrobial Activity

Oxadiazole derivatives have also demonstrated promising antimicrobial properties:

- Bactericidal Effects : Compounds related to this compound exhibited strong activity against various bacterial strains. In particular, studies indicated that certain derivatives could outperform standard antibiotics like ciprofloxacin in inhibiting bacterial growth .

Anticoagulant Activity

Another area of interest is the anticoagulant potential of oxadiazole derivatives:

- In Vitro and In Vivo Studies : Compounds have shown significant clot lysis activity and prolonged clotting time compared to standard anticoagulants like heparin. This suggests a potential role in treating thrombotic conditions .

Case Studies

Several case studies illustrate the biological activity of oxadiazole derivatives:

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation and modulation of p53 expression levels.

- Target Interaction : Strong binding affinity to molecular targets involved in cancer proliferation and bacterial resistance mechanisms.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole?

The compound can be synthesized via cyclization reactions using bromoacetyl bromide and substituted hydrazides. A representative method involves reacting 4-methoxyphenyl hydrazide with bromoacetyl bromide in phosphorus oxychloride (POCl₃) under reflux (90°C for 6 hours), followed by neutralization and purification via silica column chromatography (CH₂Cl₂ eluent) . Yield optimization requires careful control of stoichiometry and reaction time.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Key spectroscopic markers include:

Q. What are the primary reactivity patterns of the bromo and difluoroethyl groups in this compound?

The bromine atom is susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the 1,1-difluoroethyl group enhances electron-withdrawing effects, stabilizing the oxadiazole ring. The fluorine atoms may participate in hydrogen-bonding interactions or influence metabolic stability in biological studies .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Density Functional Theory (DFT) calculations can assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies with enzymes like glycogen synthase kinase-3β (GSK-3β) may reveal binding affinities, leveraging the oxadiazole ring as a bio-isostere for carbonyl or amide groups . ADME predictions using software like SwissADME can evaluate hydrophilicity and metabolic stability .

Q. What strategies resolve contradictions in biological activity data for 1,3,4-oxadiazole derivatives?

Discrepancies in cytotoxicity or antimicrobial activity may arise from substituent effects. For example, replacing a carbonyl linker with an oxadiazole ring in hybrid molecules (e.g., quinoline-oxadiazole hybrids) significantly enhances antiproliferative activity by improving DNA intercalation or enzyme inhibition . Systematic SAR studies comparing halogen substituents (Br vs. Cl) and fluorinated side chains are critical .

Q. How does microwave-assisted synthesis improve the efficiency of 1,3,4-oxadiazole derivatives?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 minutes vs. 6 hours) and increases yields by 20–30% through uniform heating. This method is particularly effective for cyclocondensation reactions involving hydrazides and carbonyl compounds, minimizing side products like hydrolyzed intermediates .

Q. What role does the 1,3,4-oxadiazole core play in material science applications?

The planar aromatic structure of oxadiazole enables π-π stacking in coordination polymers. For example, Ag(I) coordination polymers with oxadiazole ligands exhibit luminescent properties and potential as semiconductors. The bromine atom in this compound could facilitate cross-coupling reactions to build conjugated systems for organic electronics .

Methodological Notes

- Synthesis Optimization : Use POCl₃ as both solvent and catalyst to enhance cyclization efficiency .

- Characterization Pitfalls : Ensure anhydrous conditions during NMR analysis to avoid peak broadening from moisture .

- Biological Assays : Prioritize assays measuring IC₅₀ against kinase targets (e.g., GSK-3β) due to the compound’s structural similarity to known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.